molecular formula C12H7ClN2 B1586891 2-Chloro-4-phenylnicotinonitrile CAS No. 163563-64-2

2-Chloro-4-phenylnicotinonitrile

Cat. No. B1586891
M. Wt: 214.65 g/mol
InChI Key: GYTQTBOCDGGMRW-UHFFFAOYSA-N
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Description

2-Chloro-4-phenylnicotinonitrile is a chemical compound with the molecular formula C12H7ClN2 and a molecular weight of 214.65 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-phenylnicotinonitrile consists of a pyridine ring with a chlorine atom at the 2-position and a phenyl group at the 4-position .


Physical And Chemical Properties Analysis

2-Chloro-4-phenylnicotinonitrile is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Dye-Sensitized Solar Cells

Mazloum‐Ardakani et al. (2018) explored the use of a phenylnicotinonitrile derivative in enhancing the performance of dye-sensitized solar cells. This derivative showed a significant increase in the open-circuit potential and photo-conversion efficiency, demonstrating its potential in solar cell technology (Mazloum‐Ardakani et al., 2018).

Material Science and Chemistry

  • Wolff et al. (2013) synthesized new pyridyltriazole ligands bearing a 4-substituted phenyl arm, which were used in forming tricarbonylrhenium complexes. These complexes showed unique electronic properties influenced by the nature of the pendant arm, indicating potential applications in material science and chemistry (Wolff et al., 2013).

Crystallography and Computational Chemistry

Hosseinzadeh et al. (2021) conducted a study on 2-amino-4-(2,4-dichlorophenyl)-6 phenylnicotinonitrile, revealing important insights into its crystal structure and chemical properties using DFT and DFT-D3 calculations. This research contributes to the field of crystallography and computational chemistry (Hosseinzadeh et al., 2021).

Pharmaceutical Chemistry

  • Rai et al. (2016) explored the polymorphic interpretation of a 3-cyano-2-pyridone based model compound, revealing its significant anti-inflammatory activity. This study indicates the potential of phenylnicotinonitrile derivatives in pharmaceutical chemistry (Rai et al., 2016).
  • Rashad et al. (2005) investigated the preparation of some fused pyridopyrimidine and pyridothienotriazine derivatives for biological evaluation. Some of these derivatives demonstrated potent antimicrobial activity, indicating their relevance in pharmaceutical chemistry (Rashad et al., 2005).

Corrosion Inhibition

Verma et al. (2018) studied the effectiveness of N-substituted 2-aminopyridine derivatives, including phenylnicotinonitrile derivatives, as corrosion inhibitors for mild steel in acidic media. These compounds showed high inhibition efficiencies, suggesting their application in corrosion inhibition (Verma et al., 2018).

Safety And Hazards

2-Chloro-4-phenylnicotinonitrile is labeled with the signal word “Warning” and has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

As 2-Chloro-4-phenylnicotinonitrile is used for research purposes , future directions would likely involve further studies to understand its properties and potential applications.

properties

IUPAC Name

2-chloro-4-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-12-11(8-14)10(6-7-15-12)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTQTBOCDGGMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377424
Record name 2-chloro-4-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-phenylnicotinonitrile

CAS RN

163563-64-2
Record name 2-chloro-4-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-phenylnicotinonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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